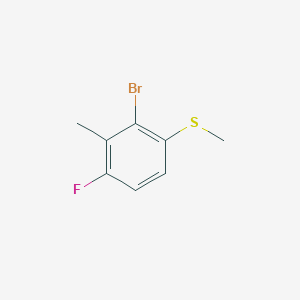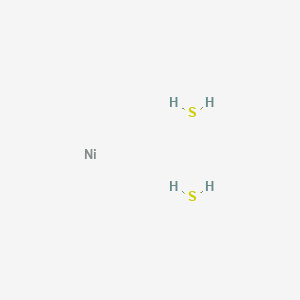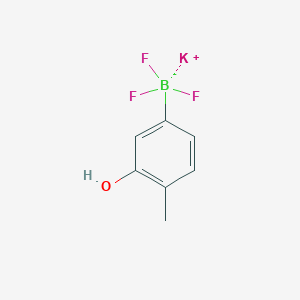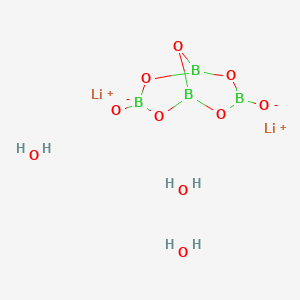
Lithium tetraborate trihydrate, 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetraborate trihydrate, 96%, is a chemical compound with the formula Li2B4O7·3H2O . It appears as a white powder or crystalline powder or granules . This compound is used in the conductances of some potassium and sodium salts in dimethylformamide at 25°C .
Molecular Structure Analysis
The molecular formula of Lithium tetraborate trihydrate is Li2B4O7·3H2O . The molecular weight is 223.17 (169.12 anhydrous) . For a detailed molecular structure, please refer to a reliable chemical database or academic resources.Chemical Reactions Analysis
Specific chemical reactions involving Lithium tetraborate trihydrate, 96%, are not provided in the available resources. It’s known to be employed in the conductances of some potassium and sodium salts in dimethylformamide at 25°C . For detailed reaction mechanisms and conditions, please refer to specialized chemical reaction databases or academic literature.Physical And Chemical Properties Analysis
Lithium tetraborate trihydrate, 96%, appears as a white powder or crystalline powder or granules . It’s soluble in water . The loss on drying is 21.03-27.16% (350°C/Constant weight) (2.5-3.5 waters) .科学的研究の応用
Thermoluminescent Dosimetry
Lithium tetraborate is notable for its thermoluminescence property, commonly used in dosimetry to measure radiation exposure. The thermoluminescent response can be enhanced by doping lithium tetraborate with various metals (Pekpak, Yılmaz, & Ozbayoglu, 2011).
Mass Spectrometry
A mass spectrometric method involving the thermal ionization of lithium tetraborate allows for precise isotopic analysis of lithium, demonstrating its applicability in analyzing natural waters and potentially silicate rocks (Chan, 1987).
Mineral Analysis
In the analysis of iron ores, lithium tetraborate is used as a flux for preparing samples by fusion. This aids in determining the composition of various elements in the ores (Wen, 2002).
Piezoelectric Applications
Lithium tetraborate exhibits properties suitable for frequency control and signal processing applications, especially in surface acoustic wave devices. Its piezoelectric characteristics make it a potential material for transducers (Ballato, Kosinski, & Lukaszek, 1991).
Nanophosphor Synthesis
Innovative methods have been developed for synthesizing nano-sized lithium tetraborate. These nanophosphors are characterized for their thermal stability and optical properties, opening avenues for various technological applications (Khalilzadeh et al., 2016).
Crystal Growth and Analysis
Lithium tetraborate crystals have been studied for their potential in personal dosimetry systems and for their piezoelectric properties. Research includes understanding the core formation in these crystals to enhance their physical properties (Plaza, 2020).
Sample Preparation for Spectroscopy
Lithium tetraborate fusion has become popular for preparing mineral and plant ash samples for both x-ray and optical emission spectroscopy. This method solves the issue of sample homogeneity (Wang, 1962).
Electrodialysis Applications
Lithium tetraborate is involved in bipolar membrane electrodialysis (BMED) processes for the separation and recovery of lithium and boron from aqueous solutions. This demonstrates its utility in waste treatment and resource recovery processes (Bunani et al., 2017).
作用機序
Target of Action
Lithium Tetraborate Trihydrate (Li2B4O7·3H2O) is primarily used as a neutron scintillation detector . Its primary targets are neutrons, which it captures due to the large neutron capture cross-section of its isotopes, 10B and 6Li .
Mode of Action
The compound interacts with its targets (neutrons) through a process known as scintillation. When a neutron is captured by the compound, it emits light, or “scintillates”. This light can then be detected and measured . The compound’s electronic structure and translucent nature make it an effective medium for this process .
Biochemical Pathways
It’s known that the compound’s boron-oxygen framework undergoes significant modifications, supplemented by dynamic lithium disorder
Pharmacokinetics
Studies on lithium have shown that its clearance can be predicted from renal function and body size
Result of Action
The primary result of Lithium Tetraborate Trihydrate’s action is the emission of light when it captures a neutron . This makes it useful in neutron detection applications. Additionally, the compound’s boron-oxygen framework undergoes significant modifications, which could potentially have various molecular and cellular effects .
Action Environment
The action of Lithium Tetraborate Trihydrate can be influenced by various environmental factors. For instance, the compound readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements, which can enhance its luminescence by increasing recombination sites and adding luminescence lines . This increases the compound’s luminescent efficiency and thus its effectiveness as a neutron detector .
Safety and Hazards
Lithium tetraborate trihydrate, 96%, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing away from oxidizing agents .
特性
IUPAC Name |
dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li.3H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;/h;;;3*1H2/q-2;2*+1;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNFGWSRRQLBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H6Li2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetraborate trihydrate, 96% | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

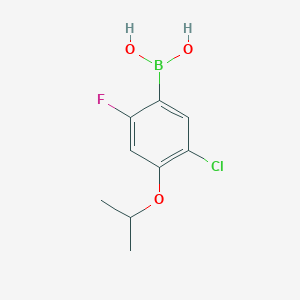

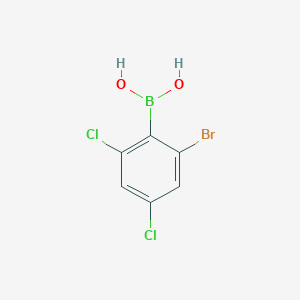
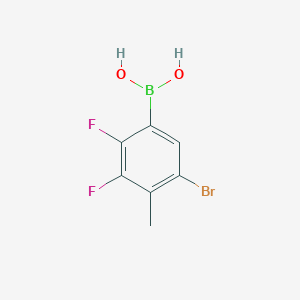


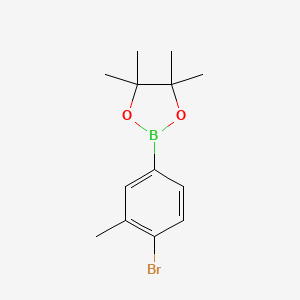
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
